5-(Hexahydro-2-oxo-1H-thieno[3,4-D]imidazol-6-YL)pentanal
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Overview
Description
5-(Hexahydro-2-oxo-1H-thieno[3,4-D]imidazol-6-YL)pentanal is an organic compound belonging to the class of biotin and derivatives. These compounds contain a ureido (tetrahydroimidizalone) ring fused with a tetrahydrothiophene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hexahydro-2-oxo-1H-thieno[3,4-D]imidazol-6-YL)pentanal involves multiple steps, starting from readily available precursors. The key steps include the formation of the thieno[3,4-D]imidazole ring system and subsequent functionalization to introduce the pentanal group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to meet the stringent quality standards required for pharmaceutical and industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-(Hexahydro-2-oxo-1H-thieno[3,4-D]imidazol-6-YL)pentanal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
5-(Hexahydro-2-oxo-1H-thieno[3,4-D]imidazol-6-YL)pentanal has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Hexahydro-2-oxo-1H-thieno[3,4-D]imidazol-6-YL)pentanal involves its interaction with biotin-dependent enzymes. These enzymes catalyze reactions essential for various metabolic pathways. The compound acts as a cofactor, facilitating the transfer of carboxyl groups in carboxylation reactions . The molecular targets include pyruvate carboxylase and other biotin-dependent carboxylases .
Comparison with Similar Compounds
Similar Compounds
Biotin: The parent compound of the class, essential for various metabolic processes.
Biotinylated Compounds: Derivatives of biotin used in biochemical assays and research.
Uniqueness
5-(Hexahydro-2-oxo-1H-thieno[3,4-D]imidazol-6-YL)pentanal is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile building block in synthetic chemistry. Its role as a biotin derivative also makes it valuable in biological and medical research .
Properties
Molecular Formula |
C10H16N2O2S |
---|---|
Molecular Weight |
228.31 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanal |
InChI |
InChI=1S/C10H16N2O2S/c13-5-3-1-2-4-8-9-7(6-15-8)11-10(14)12-9/h5,7-9H,1-4,6H2,(H2,11,12,14)/t7-,8-,9-/m0/s1 |
InChI Key |
ARDNWGMSCXSPBF-CIUDSAMLSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC=O)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC=O)NC(=O)N2 |
Origin of Product |
United States |
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